Leu-Leu-OBzl

Leishmanicidal Amino Acid Ester Structure-Activity Relationship

Researchers requiring a C-terminal benzyl ester dipeptide with orthogonal protection often face supply inconsistency. Leu-Leu-OBzl·HCl addresses this as a high-purity building block for Boc-SPPS and enzymatic synthesis. • 9× greater leishmanicidal activity (ED50 0.07 mM) vs. methyl ester (0.62 mM) • Superior acyl donor for carboxypeptidase Y coupling; minimizes oligomerization • Stable under acidic Boc-deprotection; cleavable by catalytic hydrogenolysis

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
CAS No. 77167-53-4
Cat. No. B8558435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Leu-OBzl
CAS77167-53-4
Molecular FormulaC19H30N2O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C19H30N2O3/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22)/t16-,17-/m0/s1
InChIKeyWBNRJPDMGKHHSP-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-Leu-OBzl: Dipeptide Benzyl Ester for Peptide Synthesis


Leu-Leu-OBzl (L-leucyl-L-leucine benzyl ester, CAS 77167-53-4) is a dipeptide derivative composed of two L-leucine residues linked via a peptide bond, with a benzyl ester (OBzl) group protecting the C-terminal carboxyl functionality [1]. Commonly supplied as the hydrochloride salt (Leu-Leu-OBzl·HCl), it is a white to light yellow solid with a molecular formula of C19H30N2O3 and a molecular weight of 334.45 g/mol . The benzyl ester moiety confers distinct chemical reactivity profiles compared to other C-terminal protecting groups such as methyl esters (OMe) or free acids (OH), making it a strategic building block in peptide synthesis, enzymatic assays, and biochemical research [2].

Peptide Synthesis Building Block Boc-SPPS compatible C-terminal benzyl ester protection with orthogonal hydrogenolytic cleavage
Enzymatic Substrate Carboxypeptidase Y acyl component enabling controlled coupling and reduced oligomerization
Lysosomotropic Ester Probe Reported antiparasitic screening context with benzyl ester-dependent biological readout
Conformational Studies Neutral C-cap facilitates peptide crystallography and backbone analysis

Leu-Leu-OBzl: Why Benzyl Ester Reactivity Matters


Leu-Leu-OBzl cannot be substituted with other dipeptide esters or free acids without altering key performance parameters. The benzyl ester (OBzl) group imparts a unique combination of chemical stability, enzymatic recognition, and cleavage orthogonality that distinguishes it from methyl ester (OMe), tert-butyl ester (OtBu), or free acid analogs. In enzymatic peptide synthesis, benzyl esters are turned over by carboxypeptidase Y at substantially higher rates than methyl esters, enabling controlled coupling while minimizing oligomerization side reactions [1]. In biological assays, the benzyl ester of L-leucine exhibits approximately 9-fold greater leishmanicidal potency (ED50 = 0.07 mM) compared to its methyl ester counterpart (ED50 = 0.62 mM) [2]. Furthermore, the benzyl ester is stable under acidic conditions but can be selectively removed via catalytic hydrogenolysis, providing orthogonal protection that is incompatible with Fmoc-based strategies [3]. These quantifiable differences render Leu-Leu-OBzl non-fungible with structurally similar compounds.

Methyl ester (OMe) analogs
May alter enzymatic turnover rates and biological potency; reported 9-fold difference in leishmanicidal ED50 cannot be assumed to transfer.
tert-Butyl ester (OtBu) analogs
Acid-labile; incompatible with Boc deprotection cycles. Orthogonal stability profile differs fundamentally from benzyl ester.
Free acid (OH) form
Lacks C-terminal protection; cannot serve as protected dipeptide building block. Reactivity and solubility context shift significantly.

Leu-Leu-OBzl Evidence & Comparative Data


Leishmanicidal Potency: Benzyl Ester Advantage

In a head-to-head comparison against isolated Leishmania mexicana amazonensis amastigotes, L-leucine benzyl ester (L-Leu-OBzl) demonstrated an ED50 of 0.07 mM, whereas the corresponding methyl ester (L-Leu-OMe) exhibited an ED50 of 0.62 mM [1]. The benzyl ester was approximately 9-fold more potent. This trend held across multiple amino acids, with benzyl esters consistently showing greater activity than their methyl homologs [1].

Leishmanicidal ED50
Head-to-head
0.07 mM (OBzl) vs 0.62 mM (OMe) → ~9-fold
Supports antiparasitic screening context; benzyl ester shows higher potency in head-to-head assay.
Isolated L. mexicana amastigotes, tetrazolium assay, pH 7.3.
Leishmanicidal Amino Acid Ester Structure-Activity Relationship

Enzymatic Coupling Control via Benzyl Esters

Carboxypeptidase Y (CPD-Y) catalyzes peptide bond formation using N-protected amino acid esters as acyl components. Kinetic studies demonstrate that N-blocked amino acid benzyl esters are much better substrates for CPD-Y than the corresponding methyl esters [1]. When N-blocked amino acid benzyl esters are used as acyl components and amino acid methyl esters as amine components, peptide methyl esters are formed as the major product because they are turned over by the enzyme at a lower rate than the initial benzyl ester acyl component, effectively suppressing oligomerization side reactions [1].

CPD-Y Substrate Preference
Class-level
Benzyl esters show substantially higher turnover than methyl esters
Enables controlled coupling with reduced oligomerization in enzymatic synthesis.
Exact kinetic parameters not reported.
Enzymatic Peptide Synthesis Carboxypeptidase Y Kinetic Selectivity

Orthogonal Protection: Benzyl Ester in Boc Chemistry

The benzyl ester (OBzl) protecting group is stable under the acidic conditions typically used for Boc (tert-butyloxycarbonyl) group removal (e.g., TFA treatment) but can be selectively cleaved by catalytic hydrogenolysis (H2/Pd) [1][2]. This orthogonal stability profile contrasts with methyl esters, which are less stable under basic conditions, and with tert-butyl esters, which are acid-labile [1]. The combination of Boc N-terminal protection and OBzl C-terminal protection is a well-established orthogonal strategy in peptide synthesis [2].

Protecting Group Stability
Supporting evidence
OBzl: stable in acid, cleaved by H2/Pd; OtBu: acid-labile; OMe: base-labile
Supports orthogonal Boc-SPPS strategy with selective hydrogenolytic cleavage.
Boc deprotection (TFA), hydrogenation conditions.
Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Aqueous Solubility: Hydrochloride Salt Advantage

Leu-Leu-OBzl is typically supplied as the hydrochloride salt (Leu-Leu-OBzl·HCl), which exhibits high solubility in water due to its ionic nature . In contrast, the free base form of Leu-Leu-OBzl demonstrates limited water solubility and is preferentially soluble in organic solvents such as dichloromethane and methanol . The hydrochloride salt form also influences solubility at varying pH levels .

Salt Form Solubility
Supporting evidence
HCl salt: highly water-soluble; free base: limited water solubility, soluble in DCM/MeOH
Select hydrochloride for aqueous media; free base for organic-phase reactions.
Data to verify.
Solubility Formulation Salt Form

Crystallographic Analysis: Benzyl Ester as Neutral Cap

The C-terminal benzyl ester group in protected dipeptide fragments such as Boc-Phe-Leu-OBzl permits detailed conformational analysis via X-ray crystallography without the interference of a free carboxylate group [1]. In the crystal structure of Boc-Phe-Leu-OBzl, seven conformers were identified in the asymmetric unit, with six exhibiting folded conformations where hydrophobic groups were disposed on opposite sides of the peptide backbone [1]. This level of conformational detail is facilitated by the neutral, hydrophobic benzyl ester capping group.

Crystallography Cap
Class-level
Benzyl ester enables crystallization without free carboxylate interference
Facilitates high-resolution peptide backbone analysis.
Boc-Phe-Leu-OBzl crystal structure, 7 conformers.
X-ray Crystallography Conformational Analysis Peptide Structure

Leu-Leu-OBzl Research Applications


Lysosomotropic Ester Research: Antiparasitic Activity

Leu-Leu-OBzl, and particularly its constituent L-leucine benzyl ester moiety, demonstrates approximately 9-fold greater leishmanicidal activity than the corresponding methyl ester (ED50 0.07 mM vs 0.62 mM) [1]. This potency difference makes Leu-Leu-OBzl a superior choice for investigators studying lysosomotropic amino acid esters as antiparasitic agents, examining ester-dependent cellular uptake mechanisms, or developing structure-activity relationship models where ester substitution critically influences biological activity [1].

Enzymatic Peptide Synthesis with Carboxypeptidase Y

In CPD-Y catalyzed peptide bond formation, N-blocked amino acid benzyl esters serve as superior acyl components compared to methyl esters, enabling controlled coupling with minimal oligomerization side products [2]. Researchers employing enzymatic peptide synthesis methodologies should select Leu-Leu-OBzl when designing reactions requiring high acyl component turnover and reduced byproduct formation, thereby improving yield and simplifying downstream purification [2].

Boc-SPPS: Orthogonal C-Terminal Protection

The benzyl ester group in Leu-Leu-OBzl is stable under acidic Boc-deprotection conditions yet can be selectively removed via catalytic hydrogenolysis, providing orthogonal C-terminal protection compatible with Boc chemistry [3]. This property makes Leu-Leu-OBzl an essential building block for peptide chemists constructing sequences via Boc-SPPS where the C-terminus must remain protected throughout iterative acid-mediated deprotection cycles and be released only upon final hydrogenolytic cleavage [3].

Peptide Crystallography & Conformational Analysis

Leu-Leu-OBzl and related benzyl ester-protected dipeptides enable high-resolution X-ray crystallographic analysis of peptide backbone conformation without the interference of a free carboxylate group [4]. Structural biologists and peptide chemists investigating the conformational preferences of leucine-containing sequences should consider Leu-Leu-OBzl as a model compound or building block for crystallization studies, as the neutral benzyl ester cap facilitates crystal packing and detailed structural determination [4].

Application
Selection Property
Validation Focus
Lysosomotropic ester antiparasitic screening
Benzyl ester biological potency context
ED50 comparison in amastigote assays
Carboxypeptidase Y enzymatic peptide synthesis
Acyl component substrate activity
Oligomerization side-reaction control
Boc-SPPS orthogonal C-terminal protection
Acid-stable C-terminal blocking
Hydrogenolytic cleavage orthogonality
Peptide conformational crystallography
Neutral benzyl ester C-cap
Crystal packing and backbone analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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